N,N-diethyl-1-(3-methoxythiophene-2-carbonyl)-2,3-dihydroindole-5-sulfonamide
Description
N,N-diethyl-1-(3-methoxythiophene-2-carbonyl)-2,3-dihydroindole-5-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a methoxythiophene moiety, a dihydroindole core, and a sulfonamide group
Properties
IUPAC Name |
N,N-diethyl-1-(3-methoxythiophene-2-carbonyl)-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-4-19(5-2)26(22,23)14-6-7-15-13(12-14)8-10-20(15)18(21)17-16(24-3)9-11-25-17/h6-7,9,11-12H,4-5,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYHFUKICJCCLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=C(C=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1-(3-methoxythiophene-2-carbonyl)-2,3-dihydroindole-5-sulfonamide typically involves multiple steps:
Formation of the Methoxythiophene Moiety: The methoxythiophene unit can be synthesized through the methoxylation of thiophene using methanol and a suitable catalyst under controlled conditions.
Synthesis of the Dihydroindole Core: The dihydroindole core is often prepared via a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones.
Coupling Reactions: The methoxythiophene and dihydroindole units are coupled using carbonylation reactions, often facilitated by palladium catalysts.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-1-(3-methoxythiophene-2-carbonyl)-2,3-dihydroindole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxythiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In organic synthesis, N,N-diethyl-1-(3-methoxythiophene-2-carbonyl)-2,3-dihydroindole-5-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its sulfonamide group is known for its antibacterial properties, and the compound may exhibit activity against various bacterial strains.
Industry
In the materials science field, this compound can be used in the development of novel polymers and materials with specific electronic or optical properties due to the presence of the methoxythiophene moiety.
Mechanism of Action
The mechanism by which N,N-diethyl-1-(3-methoxythiophene-2-carbonyl)-2,3-dihydroindole-5-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The methoxythiophene moiety may interact with cellular membranes or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-1-(3-methoxythiophene-2-carbonyl)-2,3-dihydroindole-5-carboxamide
- N,N-diethyl-1-(3-methoxythiophene-2-carbonyl)-2,3-dihydroindole-5-sulfonyl chloride
Uniqueness
Compared to similar compounds, N,N-diethyl-1-(3-methoxythiophene-2-carbonyl)-2,3-dihydroindole-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxythiophene and sulfonamide groups allows for a broader range of applications and interactions compared to compounds lacking these features.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
